molecular formula C11H17NO4 B1278404 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid CAS No. 213316-20-2

1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid

Cat. No.: B1278404
CAS No.: 213316-20-2
M. Wt: 227.26 g/mol
InChI Key: XAUHKCBBMAAOMD-UHFFFAOYSA-N
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Description

1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid is an organic compound with the molecular formula C11H17NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a cyclopentene ring with an amino group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid can be synthesized through a multi-step process involving the protection of the amino group and the formation of the cyclopentene ring. One common method involves the following steps:

  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Formation of the cyclopentene ring through a cyclization reaction, often involving a Grignard reagent or other organometallic compounds.
  • Introduction of the carboxylic acid group through oxidation or other suitable reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules. The Boc-protected amino group allows for selective deprotection and further functionalization.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.

    Medicine: It is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs. The Boc group provides stability and protection during drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid involves the selective protection and deprotection of the amino group. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, allowing for the formation of peptides and other complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.

Comparison with Similar Compounds

1-((tert-Butoxycarbonyl)amino)cyclopent-3-enecarboxylic acid can be compared with other Boc-protected amino acids and cyclopentene derivatives. Similar compounds include:

    Boc-protected amino acids: These compounds feature different amino acid backbones but share the Boc protection group. Examples include Boc-alanine and Boc-phenylalanine.

    Cyclopentene derivatives: These compounds have similar cyclopentene ring structures but differ in their functional groups. Examples include cyclopentene carboxylic acid and cyclopentene amine.

The uniqueness of this compound lies in its combination of the Boc-protected amino group and the cyclopentene ring, making it a versatile building block for various synthetic applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-11(8(13)14)6-4-5-7-11/h4-5H,6-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUHKCBBMAAOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC=CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442117
Record name 1-[(tert-Butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213316-20-2
Record name 1-[(tert-Butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(tert-butoxy)carbonyl]amino}cyclopent-3-ene-1-carboxylic acid
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